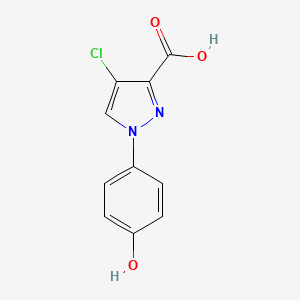
4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a chloro group at the 4-position, a hydroxyphenyl group at the 1-position, and a carboxylic acid group at the 3-position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.
化学反应分析
Types of Reactions
4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-chloro-1-(4-oxophenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-methanol.
Substitution: Formation of 4-amino-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.
科学研究应用
4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the chloro and carboxylic acid groups can participate in electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-methanol: Similar structure but with a methanol group instead of a carboxylic acid.
4-Amino-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with an amino group instead of a chloro group.
Uniqueness
4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its potential as a precursor for further functionalization, while the hydroxyphenyl and carboxylic acid groups contribute to its ability to form hydrogen bonds and electrostatic interactions, making it a versatile compound in various applications.
属性
分子式 |
C10H7ClN2O3 |
|---|---|
分子量 |
238.63 g/mol |
IUPAC 名称 |
4-chloro-1-(4-hydroxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-8-5-13(12-9(8)10(15)16)6-1-3-7(14)4-2-6/h1-5,14H,(H,15,16) |
InChI 键 |
ZQSOVLOKIGZIBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


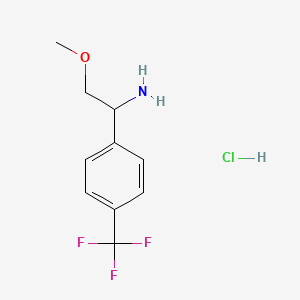
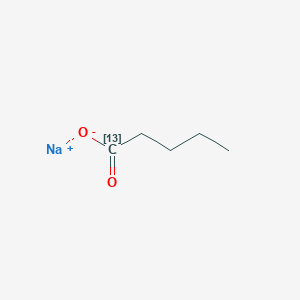

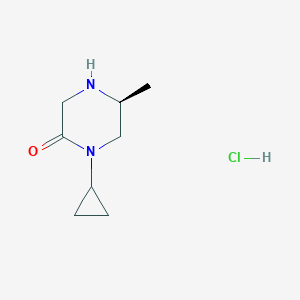
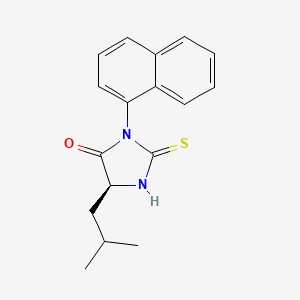
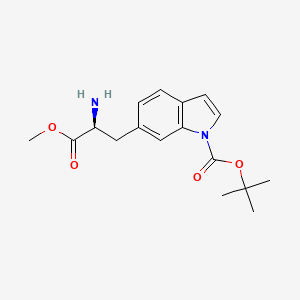
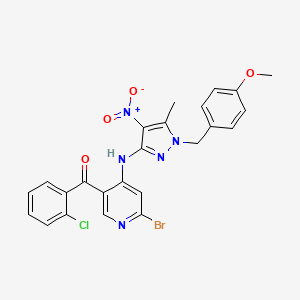
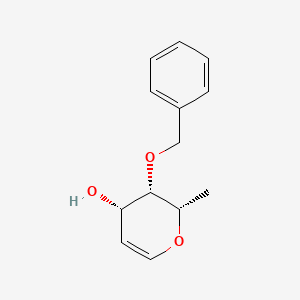
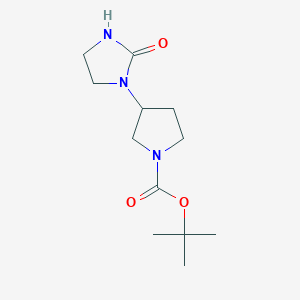
![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B12944346.png)
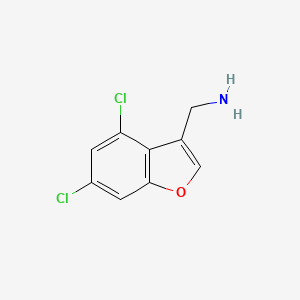
![1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12944355.png)

![Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12944377.png)
